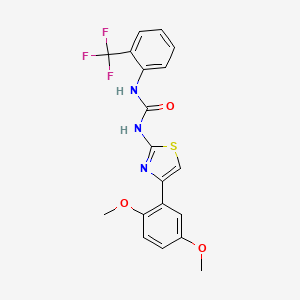

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based heterocyclic compound featuring a thiazole core substituted at the 4-position with a 2,5-dimethoxyphenyl group and at the 2-position with a urea-linked 2-(trifluoromethyl)phenyl moiety. The thiazole ring contributes to its planar aromaticity, while the 2,5-dimethoxy substituents enhance electron-donating properties and lipophilicity. The 2-(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c1-27-11-7-8-16(28-2)12(9-11)15-10-29-18(24-15)25-17(26)23-14-6-4-3-5-13(14)19(20,21)22/h3-10H,1-2H3,(H2,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDSPNGGCYNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of various substituents. The thiazole ring can be synthesized via methods such as the Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioamides under acidic conditions. Methoxy groups are introduced through methylation reactions using methyl iodide and a base like potassium carbonate.

Antitumor Activity

Research indicates that compounds featuring thiazole rings exhibit significant antitumor properties. For instance, a study found that certain thiazole derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells . The presence of electron-donating groups on the phenyl ring was correlated with increased activity.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and urease. Compounds with similar structures have shown IC50 values ranging from 2.50 µM to 22.30 µM, outperforming standard drugs like acarbose . The trifluoromethyl group enhances enzyme affinity through hydrogen bonding interactions, significantly contributing to the compound's inhibitory activity.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives reveals that specific substituents play crucial roles in determining biological activity:

| Substituent | Effect |

|---|---|

| Trifluoromethyl group | Increases enzyme inhibition potency |

| Methoxy groups | Enhances solubility and bioavailability |

| Electron-donating groups | Boosts cytotoxic activity |

The presence of these groups impacts both the electronic properties and steric factors of the molecule, influencing how effectively it interacts with biological targets .

Study 1: Anticancer Activity

In a study examining various thiazole derivatives, compound 6 was identified as a potent inhibitor against α-glucosidase (IC50 = 2.50 µM) and urease (IC50 = 14.30 µM). This compound’s structure included a trifluoromethyl group, which was essential for its high activity due to its electron-withdrawing nature that enhances binding affinity to target enzymes .

Study 2: Antimicrobial Properties

Another investigation into thiazole derivatives revealed broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The synthesized compounds were tested for their efficacy against these bacteria, demonstrating significant inhibition zones compared to control groups .

Comparison with Similar Compounds

Urea-Linked Thiazole Derivatives

The evidence highlights multiple urea-thiazole hybrids with varying substituents:

- Compound 11j (): 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea shares the 2-(trifluoromethyl)phenyl urea group with the target compound but differs in the thiazole substituent.

- Compound 1f (): This derivative includes a 4-(trifluoromethyl)phenyl urea group and a hydrazinyl-piperazine-thiazole system.

Substituent Position and Bioactivity

- Ortho vs. Para Trifluoromethyl Substitution : The target’s 2-(trifluoromethyl)phenyl group creates steric hindrance near the urea linkage, which could limit interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, para-substituted analogs like 11d () may exhibit improved binding in such regions .

- Methoxy vs.

Physicochemical Properties

*LogP estimated using fragment-based methods.

- Lipophilicity : The target compound’s higher LogP (~3.8) compared to 11j (~2.5) reflects the dimethoxyphenyl group’s contribution to hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Mass Spectrometry : The target’s ESI-MS ([M+H]+ ~444.1) aligns with its molecular weight, distinguishing it from heavier analogs like 3d (788.3) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a substituted thiazol-2-amine with an isocyanate derivative under inert conditions. For example, analogous urea derivatives are synthesized via reactions between isocyanates (e.g., 3-chlorophenyl isocyanate) and amines in solvents like dichloromethane or toluene, with triethylamine as a base to neutralize HCl byproducts . To optimize yields:

- Use anhydrous solvents and controlled reflux temperatures (e.g., 60–80°C).

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on aromatic rings and urea linkage. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and dihedral angles between aromatic systems. For example, similar urea derivatives show mean C–C bond lengths of 1.48 Å and planar urea moieties .

- IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethyl group may lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the urea moiety and active-site residues .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. What strategies resolve contradictions in spectral data, such as unexpected tautomerism or dynamic effects?

- Methodological Answer :

- Variable-Temperature NMR : Detect tautomeric equilibria (e.g., thione-thiol tautomerism in thiazole derivatives) by analyzing peak splitting or coalescence at elevated temperatures .

- Dynamic HPLC : Separate conformational isomers using chiral columns or polar mobile phases.

- Theoretical Calculations : Use Gaussian or ORCA to model tautomeric stability and compare with experimental data .

Q. How can reaction mechanisms for byproduct formation be elucidated during synthesis?

- Methodological Answer :

- Isolation and Identification : Use LC-MS to detect byproducts (e.g., dimerization products from excess isocyanate).

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N-urea) to trace reaction pathways via MS/MS fragmentation .

- Kinetic Studies : Monitor intermediate concentrations via in situ IR spectroscopy to identify rate-determining steps .

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Solvent Selection : High-boiling solvents (e.g., toluene) improve reproducibility at larger scales.

- Catalyst Screening : Test alternatives to triethylamine, such as DMAP, to reduce side reactions.

- Workup Optimization : Use aqueous washes (e.g., 1M HCl) to remove unreacted amines, followed by recrystallization from ethanol/water mixtures .

Q. How does the electronic nature of substituents (e.g., trifluoromethyl vs. methoxy) influence the compound’s stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of analogs with different substituents.

- Hammett Studies : Correlate σ values of substituents with hydrolysis rates in acidic/basic conditions. The -CF₃ group’s strong electron-withdrawing effect may accelerate urea bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.